Synthesis pathways for 3,5-Dichloro-N-methylaniline
Synthesis pathways for 3,5-Dichloro-N-methylaniline
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-N-methylaniline
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 3,5-Dichloro-N-methylaniline, a substituted aniline derivative of interest in chemical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical strategies, mechanistic underpinnings, and practical laboratory protocols for its preparation. We will first explore the synthesis of the critical precursor, 3,5-dichloroaniline, through established industrial and laboratory-scale routes, including catalytic reduction and hydrodechlorination. Subsequently, the guide details methodologies for the N-methylation of this intermediate to yield the target compound. Each section integrates theoretical principles with actionable, field-proven protocols, emphasizing safety, efficiency, and scalability. The causality behind experimental choices is elucidated to empower researchers in optimizing these methods for their specific applications.
Introduction and Strategic Overview
3,5-Dichloro-N-methylaniline (CAS No. 55567-93-6) is a halogenated N-alkylaniline.[1] Such compounds serve as versatile building blocks in organic synthesis, particularly as intermediates for agrochemicals, pharmaceuticals, and dyestuffs. The structural motif, featuring a secondary amine and a dichlorinated aromatic ring, offers specific reactivity and physicochemical properties. The electron-withdrawing nature of the two chlorine atoms at the meta positions significantly influences the basicity and nucleophilicity of the amino group and the reactivity of the benzene ring towards further substitution.[2]
The synthesis of 3,5-Dichloro-N-methylaniline is most logically approached as a two-stage process:
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Formation of the 3,5-dichloroaniline core: This involves the synthesis of the primary aromatic amine precursor from commercially available starting materials.
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N-methylation of the aniline core: This final step introduces the methyl group onto the nitrogen atom.
This guide will dissect both stages, presenting multiple viable pathways and the rationale for their selection.
Caption: Experimental workflow for hydrodechlorination of 2,3,5,6-tetrachloroaniline.
Experimental Protocol: Hydrodechlorination of 2,3,5,6-Tetrachloroaniline [3]
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Reactor Charging: In a 0.7 L tantalum or similar high-pressure autoclave, charge 57.7 g (0.25 mol) of 2,3,5,6-tetrachloroaniline, 250 ml of 36% aqueous hydrochloric acid, 5 ml of concentrated sulfuric acid, and 5 g of a 5% palladium on activated charcoal catalyst.
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Inerting: Seal the autoclave and flush it first with nitrogen gas and then with hydrogen gas.
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Reaction Conditions: Pressurize the autoclave with hydrogen to 200 atmospheres (gauge). Heat the reaction mixture to 250°C and maintain this temperature for 2 hours with efficient stirring.
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Catalyst Removal: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst twice with hot water.
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Product Isolation: Combine the filtrate and the wash water. Render the solution alkaline with a suitable base (e.g., concentrated sodium hydroxide solution) while warming. After cooling, extract the product twice with 150 ml portions of methylene chloride.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the methylene chloride by distillation. The crude product is then purified by fractional distillation under vacuum to yield 3,5-dichloroaniline. [3][4]A yield of approximately 89% can be expected. [4]
PART II: N-Methylation of 3,5-Dichloroaniline
With the 3,5-dichloroaniline precursor in hand, the final step is the introduction of a methyl group to the nitrogen atom.
Method 1: Classical N-Alkylation with Dimethyl Sulfate
This is a traditional and effective method for N-methylation of anilines. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic methyl group of dimethyl sulfate.
Causality and Expertise: Dimethyl sulfate is a potent methylating agent, leading to high conversion. However, it is extremely toxic and carcinogenic, requiring stringent safety precautions (use in a fume hood, appropriate personal protective equipment). The reaction is typically run in the presence of a base (e.g., sodium hydroxide) to neutralize the sulfuric acid byproduct, which would otherwise protonate the aniline and halt the reaction. [5]This method risks over-methylation to form the tertiary amine (N,N-dimethylaniline), which can be controlled by using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions.
Experimental Protocol: N-Methylation using Dimethyl Sulfate (Adapted from)[5]
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 3,5-dichloroaniline (1 equiv.) in a suitable solvent like water or toluene.
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Reagent Addition: Cool the mixture to below 10°C in an ice bath. Add dimethyl sulfate (1 equiv.) dropwise while stirring vigorously, ensuring the temperature remains low.
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Base Addition: After the dimethyl sulfate addition is complete, stir for 1 hour. Then, add a 30% sodium hydroxide solution dropwise to neutralize the acid formed.
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Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene or benzene). Combine the organic phases.
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Purification: The combined organic phase will contain a mixture of unreacted starting material, the desired N-methyl product, and the N,N-dimethyl byproduct. This mixture can be separated by fractional vacuum distillation or column chromatography.
Method 2: Catalytic N-Methylation using Methanol
A more modern and "greener" alternative to classical alkylating agents is the use of methanol as the methyl source over a heterogeneous catalyst. This approach avoids the use of highly toxic reagents and generates water as the only byproduct.
Causality and Expertise: This reaction falls under the category of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. The catalyst (e.g., a supported nickel or iridium complex) first dehydrogenates methanol to formaldehyde in situ. [6][7]The aniline then condenses with the formaldehyde to form an imine (or iminium ion). Finally, the catalyst uses the initially "borrowed" hydrogen to reduce the imine to the N-methylated product. This elegant cascade requires a sophisticated catalyst capable of mediating multiple steps. The advantage is high atom economy and improved safety profile.
Experimental Protocol: Catalytic N-Methylation with Methanol (Adapted from)[6]
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Catalyst Preparation: A heterogeneous catalyst, such as a nickel-based catalyst (e.g., Ni/ZnAlOₓ), is required. These are often prepared via co-precipitation of metal nitrates to form a layered double hydroxide (LDH) precursor, followed by calcination and reduction.
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Reaction Setup: In a high-pressure autoclave, add 3,5-dichloroaniline (1 mmol), methanol (10 mL), the activated catalyst (e.g., 40 mg), and a base such as NaOH (0.5 equiv.).
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Inerting and Reaction: Seal the reactor and flush several times with nitrogen. Pressurize with nitrogen (e.g., 1 MPa). Heat the mixture to 160°C and stir for 16-24 hours.
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Work-up and Analysis: After cooling and venting, the catalyst can be removed by filtration or magnetic separation. The reaction mixture is then analyzed (e.g., by GC-MS) to determine conversion and yield. [6]The product can be isolated by removing the methanol under reduced pressure and purifying the residue by chromatography or distillation.
Data Summary and Characterization
The final product, 3,5-Dichloro-N-methylaniline, should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molar Mass | 176.04 g/mol | [1] |
| Appearance | Expected to be a solid or oil, potentially colorless to light yellow | [8][3] |
| ¹H NMR (CDCl₃) | Expected shifts (ppm): ~6.5-7.0 (Ar-H, 3H), ~3.8 (NH, 1H), ~2.8 (CH₃, 3H) | [7][9] |
| ¹³C NMR (CDCl₃) | Expected shifts (ppm): ~150 (C-N), ~135 (C-Cl), ~110-120 (Ar-C), ~30 (CH₃) | [7] |
| Mass Spec (EI) | Molecular Ion [M]⁺ expected at m/z ≈ 175/177/179 due to Cl isotopes | [9] |
Conclusion
The synthesis of 3,5-Dichloro-N-methylaniline is reliably achieved through a two-stage process involving the initial formation of 3,5-dichloroaniline followed by N-methylation. For the precursor synthesis, catalytic hydrogenation of 3,5-dichloronitrobenzene offers a direct and clean route, while hydrodechlorination of polychloroanilines provides a viable alternative depending on starting material availability. For the subsequent N-methylation, classical alkylation with agents like dimethyl sulfate is effective but carries significant safety burdens. Modern catalytic methods using methanol as a C1 source represent a safer, more sustainable approach that is increasingly relevant in both academic and industrial settings. The choice of a specific pathway should be guided by considerations of scale, available equipment, safety protocols, and environmental impact.
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